3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole
Description
3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole is a structurally complex 1,2,4-triazole derivative characterized by three distinct substituents:
- Position 3: A methylsulfinylmethyl group (-CH₂S(O)CH₂-) attached to a 4-bromophenyl ring.
- Position 4: An ethyl group (-CH₂CH₃), contributing hydrophobicity and metabolic stability compared to bulkier alkyl chains.
- Position 5: A methylsulfanyl group (-CH₂S-) linked to a 4-fluorophenyl ring.
The compound’s synthesis likely involves sequential alkylation and oxidation steps. For instance, S-alkylation of a triazole-thiol precursor (e.g., 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol) with a brominated benzyl halide, followed by oxidation of the sulfanyl (-S-) to sulfinyl (-S(O)-) could yield the target molecule .
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN3OS2/c1-2-24-18(13-27(25)12-15-3-7-16(20)8-4-15)22-23-19(24)26-11-14-5-9-17(21)10-6-14/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMQCXOSCJLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CS(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H15BrF2N3OS
- Molecular Weight : 440.27 g/mol
- IUPAC Name : 3-[(4-bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and related disorders.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, possibly through disruption of microbial cell membranes.
- Antioxidant Activity : The presence of sulfinyl and sulfanyl groups may contribute to antioxidant effects, scavenging free radicals and reducing oxidative stress.
Biological Activity Data
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of 3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a promising application for this compound in treating chronic inflammatory conditions.
Case Study 2: Antimicrobial Activity
In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a novel antimicrobial agent.
Case Study 3: Antioxidant Properties
Research highlighted the compound's ability to reduce reactive oxygen species (ROS) levels in human epithelial cells exposed to oxidative stress. This suggests that it may have protective effects against cellular damage caused by oxidative stress.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable 1,2,4-Triazole Derivatives
Key Observations :
- Fluorine’s electronegativity may improve target binding via dipole interactions .
- Sulfur Oxidation State : The sulfinyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to sulfanyl or thione groups, which could improve solubility or receptor affinity .
- Alkyl Groups : The ethyl group at position 4 confers metabolic stability, as observed in related compounds where dealkylation was minimal .
Metabolic Stability and Reactivity
The target compound’s ethyl and sulfinyl groups may reduce metabolic degradation. For example, 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (A) showed resistance to desulfuration and S-oxidation, with only 10% dealkylation observed in vitro . In contrast, compounds with bulkier alkyl chains (e.g., isopropyl) exhibit higher metabolic turnover. The sulfinyl group’s stability against further oxidation (to sulfone) remains untested but is hypothesized to be favorable.
Crystallographic and Intermolecular Interactions
Crystal structures of bromophenyl-containing triazoles (e.g., ) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
